4-chlorobutyl 4-(3,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
4-chlorobutyl 4-(3,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a pyrimidine ring substituted with chlorobutyl, dichlorophenyl, and methyl groups.
Preparation Methods
The synthesis of 4-chlorobutyl 4-(3,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Substitution Reactions: Chlorobutyl, dichlorophenyl, and methyl groups are introduced into the pyrimidine ring through substitution reactions.
Oxidation and Reduction: The compound may undergo oxidation and reduction reactions to achieve the desired functional groups and oxidation states.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity.
Chemical Reactions Analysis
4-chlorobutyl 4-(3,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-chlorobutyl 4-(3,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Medicine: The compound could be investigated for its potential therapeutic properties.
Industry: It may be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 4-chlorobutyl 4-(3,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-chlorobutyl 4-(3,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other similar compounds, such as:
Acetamide, N-(4-chlorophenyl)-: This compound has a similar chlorophenyl group but differs in its overall structure and functional groups.
4-Chlorophenyl isocyanate: This compound contains a chlorophenyl group and is used in the preparation of isothiocyanates.
Properties
Molecular Formula |
C16H17Cl3N2O3 |
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Molecular Weight |
391.7g/mol |
IUPAC Name |
4-chlorobutyl 4-(3,4-dichlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C16H17Cl3N2O3/c1-9-13(15(22)24-7-3-2-6-17)14(21-16(23)20-9)10-4-5-11(18)12(19)8-10/h4-5,8,14H,2-3,6-7H2,1H3,(H2,20,21,23) |
InChI Key |
WSIJGRXWCLQXMV-UHFFFAOYSA-N |
SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)Cl)Cl)C(=O)OCCCCCl |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)Cl)Cl)C(=O)OCCCCCl |
Origin of Product |
United States |
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